Afoxolaner is an insecticide and acaricide compound belonging to the isoxazoline class. [] It acts as a potent ectoparasiticide against fleas and ticks in dogs. [] Afoxolaner exists as a racemic mixture, with esafoxolaner being the more potent (S)-enantiomer. [] Scientific research has focused on understanding its mode of action, efficacy against various parasites, and potential as a vector control agent.
Afoxolaner is a novel compound classified under the isoxazoline class of chemicals, primarily recognized for its potent antiparasitic properties. It is predominantly utilized in veterinary medicine for the treatment of various ectoparasitic infestations in animals, particularly in dogs and cats. The compound works by selectively targeting specific receptors in the nervous systems of parasites, leading to paralysis and death.
Afoxolaner is classified as an isoxazoline, a group of compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms. This classification is crucial as it defines its mechanism of action and its interaction with biological systems.
The synthesis of afoxolaner involves several key steps, primarily through the formation of isoxazoline derivatives. The process typically begins with the reaction of suitable starting materials under controlled conditions to ensure high yields and purity.
The technical aspects of afoxolaner synthesis can include:
Afoxolaner has a complex molecular structure characterized by the following features:
The molecular formula of afoxolaner is , with a molecular weight of approximately 399.82 g/mol. The structural representation reveals functional groups that are essential for its biological activity .
Afoxolaner participates in various chemical reactions typical for isoxazolines, including:
The reactivity of afoxolaner can be influenced by factors such as pH, temperature, and the presence of other chemical species in formulations, which must be carefully controlled during manufacturing processes to ensure product integrity .
The mechanism of action of afoxolaner involves:
Studies indicate that afoxolaner exhibits high selectivity for arthropod receptors over mammalian ones, minimizing potential toxicity in treated animals while effectively controlling parasitic populations .
Relevant data from studies indicate that the compound maintains its efficacy across various environmental conditions, making it suitable for diverse applications in veterinary medicine.
Afoxolaner is primarily used in veterinary medicine as an ectoparasiticide. Its applications include:
Additionally, ongoing studies explore potential uses in other animal species and broader applications within agricultural pest management due to its selective action against arthropods .
The emergence of widespread resistance to conventional insecticides (e.g., organophosphates, pyrethroids, and cyclodienes) in arthropod pests created an urgent need for novel modes of action. Cyclodiene resistance, mediated by the A302S mutation in GABA-gated chloride channels (GABACls), rendered many legacy compounds ineffective against fleas (Ctenocephalides felis) and ticks (Dermacentor variabilis) [1] [4]. This resistance mechanism compromised neuronal hyperpolarization in pests, highlighting the necessity for compounds targeting alternative binding sites on ionotropic receptors. Isoxazolines emerged as a chemotype addressing this gap due to their unique interaction with invertebrate GABA receptors and glutamate-gated chloride channels (GluCls), which are absent in mammals [4] [10]. Early structure-activity relationship (SAR) studies revealed that isoxazolines exhibited potent antagonism against both wild-type and resistant GABACls, positioning them as next-generation ectoparasiticides [1] [10]. The discovery program for afoxolaner prioritized oral bioavailability in companion animals, prolonged plasma half-life for sustained efficacy, and nanomolar potency against ectoparasites—attributes lacking in many contemporary agrochemicals [4] [10].
Table 1: Key Milestones in Isoxazoline Insecticide Development
Year | Milestone | Significance |
---|---|---|
2010 | Identification of lead isoxazoline scaffold | Demonstrated >90% flea mortality at 0.3 µg/mL in blood-feeding assays |
2014 | Afoxolaner regulatory approval (NexGard®) | First oral isoxazoline providing >95% efficacy against fleas/ticks for 30 days |
2016 | Commercialization of sarolaner | Validated isoxazoline scaffold’s adaptability via spiroazetidine modification |
2022 | Quinazolinone-isoxazoline hybrids synthesized | Expanded SAR for cross-resistance mitigation (e.g., A302S mutation) |
Afoxolaner (molecular formula: C₂₆H₁₇ClF₆N₂O₃) was engineered through systematic optimization of the isoxazoline core to enhance acaricidal potency and pharmacokinetic properties. Initial synthetic routes yielded racemic afoxolaner, but enantiomeric separation confirmed the (S)-enantiomer as the bioactive form, exhibiting 50-fold greater potency against GABA receptors than its (R)-counterpart [2] [5]. Critical refinements included:
Table 2: Structural Features of Afoxolaner Versus Analogous Isoxazolines
Structural Feature | Afoxolaner | Sarolaner | Esafoxolaner |
---|---|---|---|
Core Heterocycle | Isoxazoline | Isoxazoline + spiroazetidine | Purified (S)-afoxolaner |
Key Moieties | Trifluoromethylphenyl | Sulfone | Identical to afoxolaner |
Bioavailability | 85% (oral) | >85% (oral) | 47.2% (topical) |
Potency (GABA IC₅₀) | 0.7 nM | 0.5 nM | Comparable to afoxolaner |
Afoxolaner’s mechanism centers on irreversible antagonism of ligand-gated chloride channels, specifically GABAₐ and GluCl receptors in arthropods. Electrophysiological assays using Xenopus oocytes expressing C. felis RDL (resistance-to-dieldrin) subunits demonstrated:
Table 3: Neurophysiological Targets of Afoxolaner in Ectoparasites
Target Receptor | Arthropod Species | Assay System | Potency (IC₅₀/LC₅₀) | Resistance Mitigation |
---|---|---|---|---|
GABA-gated Cl⁻ | C. felis (flea) | Xenopus oocyte RDL | 0.7 nM | Effective against A302S |
Glutamate-gated Cl⁻ | Ixodes ricinus (tick) | Neuronal patch-clamp | 15 nM | Not applicable |
GABA-gated Cl⁻ | D. variabilis (tick) | Membrane feeding assay | 0.1 µg/mL (blood conc.) | >99% efficacy at 0.2 µg/mL |
Afoxolaner’s target validation underscores its orthogonal mechanism relative to legacy neurotoxicants, exploiting conserved ion channel vulnerabilities while circumventing prevalent resistance mutations. This defined pharmacologic niche cemented isoxazolines as a cornerstone class in veterinary parasitology [1] [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7